molecular formula C8H12BrN B1339955 1-Ethyl-4-methylpyridinium bromide CAS No. 32353-49-4

1-Ethyl-4-methylpyridinium bromide

Cat. No. B1339955
CAS RN: 32353-49-4
M. Wt: 202.09 g/mol
InChI Key: YZBRZOWPIBQUEJ-UHFFFAOYSA-M
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Description

1-Ethyl-4-methylpyridinium bromide is a chemical compound with the molecular formula C8H12N.Br and a molecular weight of 202.09 . It is a white to light yellow to dark green powder or crystal .


Molecular Structure Analysis

The InChI code for 1-Ethyl-4-methylpyridinium bromide is 1S/C8H12N.BrH/c1-3-9-6-4-8(2)5-7-9;/h4-7H,3H2,1-2H3;1H/q+1;/p-1 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

1-Ethyl-4-methylpyridinium bromide is a solid at 20 degrees Celsius . It has a melting point range of 127.0 to 131.0 degrees Celsius . The compound is hygroscopic, meaning it absorbs moisture from the air .

Scientific Research Applications

  • Adsorption : This compound can be used in adsorption processes . Adsorption is a process where a solid is used for removing a soluble substance from the water. In this process active carbon is the solid. Active carbon is produced specifically so as to achieve a very big internal surface (between 500 - 1500 m2/g). This big internal surface makes active carbon ideal for adsorption.

  • Catalysis : “1-Ethyl-4-methylpyridinium bromide” can also serve as a catalyst . A catalyst is a substance that speeds up a chemical reaction, but is not consumed by the reaction; hence a catalyst can be recovered chemically unchanged at the end of the reaction it has been used to speed up, or catalyze.

  • Synthesis of Pyridinium Salts : Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals . “1-Ethyl-4-methylpyridinium bromide” could potentially be used in the synthesis of these salts. These salts have played an intriguing role in a wide range of research topics .

  • Pyridinium Ionic Liquids : Pyridinium salts, including “1-Ethyl-4-methylpyridinium bromide”, are important as pyridinium ionic liquids . Ionic liquids have gained attention due to their unique properties such as low melting points, negligible vapor pressure, high thermal stability, and good solvating ability for a wide range of compounds.

  • Pyridinium Ylides : Pyridinium salts are also important in the formation of pyridinium ylides , which are useful intermediates in organic synthesis.

  • Biological Applications : Pyridinium salts have been studied for their potential applications in biological issues related to gene delivery .

  • Nucleophilic Aromatic Substitution : This compound can be used as a reagent for nucleophilic aromatic substitution . Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring.

  • Materials Science : Pyridinium salts, including “1-Ethyl-4-methylpyridinium bromide”, have applications in materials science . They can be used in the synthesis of new materials with unique properties.

  • Anti-microbial, Anti-cancer, Anti-malarial and Anti-cholinesterase Inhibitors : Pyridinium salts have been studied for their potential applications in these areas . They could potentially be used in the development of new drugs or treatments.

  • Gene Delivery : Pyridinium salts have been studied for their potential applications in gene delivery . They could potentially be used in the development of new gene therapy techniques.

  • Synthesis Path : This compound can be used in various synthesis paths . The specific path would depend on the target compound and the specific conditions of the reaction.

  • HPLC, LC-MS, UPLC : “1-Ethyl-4-methylpyridinium bromide” can be used in various analytical techniques such as High Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra Performance Liquid Chromatography (UPLC) .

Safety And Hazards

1-Ethyl-4-methylpyridinium bromide can cause skin and eye irritation . Safety measures include wearing protective clothing and avoiding inhalation of dust or vapor . In case of contact with skin or eyes, it is recommended to wash with plenty of water and seek medical advice .

Future Directions

While specific future directions for 1-Ethyl-4-methylpyridinium bromide are not mentioned in the literature, pyridinium salts have been highlighted for their potential in various research topics, including their importance as ionic liquids, anti-microbial agents, anti-cancer agents, anti-malarial agents, and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

properties

IUPAC Name

1-ethyl-4-methylpyridin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N.BrH/c1-3-9-6-4-8(2)5-7-9;/h4-7H,3H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBRZOWPIBQUEJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=C(C=C1)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559315
Record name 1-Ethyl-4-methylpyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-methylpyridinium bromide

CAS RN

32353-49-4
Record name 1-Ethyl-4-methylpyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-4-methylpyridinium Bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
PJ Das, J Das, D Das - Asian J. Chem, 2018 - researchgate.net
Alkyl halides are widely used as industrial solvents and also as essential precursors for the preparation of a variety of fine chemicals. The classical procedure for the conversion of …
Number of citations: 3 www.researchgate.net
RV Butkene, GV Mikul'skene, OS Eikher-Lorka… - Chemistry of …, 1989 - Springer
Alkylation of 1-ethyl-4-methylpyridinium bromide by allyl, benzyl and propargyl chlorides has been effected under conditions of phase transfer catalysis in a solid phase-liquid system (K …
Number of citations: 3 link.springer.com
O Eicher-Lorka, Z Kuodis, A Matijoška, A Rutavičius - Arkivoc, 2010 - researchgate.net
… by treating of 1ethyl-4-methylpyridinium bromide 1 with dibromides 2 (Scheme 1). … To a solution of 1-ethyl-4-methylpyridinium bromide (25 mmol) and dibromide 2a-c (75 mmol) in 50 ml …
Number of citations: 5 www.researchgate.net
F Jin, ZB Cai, JQ Huang, SL Li, YP Tian - Journal of Molecular Structure, 2015 - Elsevier
… A flask fitted with a magnetic stirrer and condenser was charged with 1-ethyl-4-methylpyridinium bromide (2.01 g, 10 mmol), 2 (1.94 g, 10 mmol), piperidine (0.85 g, 10 mmol) and methyl …
Number of citations: 18 www.sciencedirect.com
S Tang, C Qin, H Li, G Chen - Coloration Technology, 2020 - Wiley Online Library
… In the next step, 1-ethyl-4-methylpyridinium bromide (3.03 g, 15 mmol), 4-diethylaminobenzaldehyde (2.92 g, 16.50 mmol) and piperidine (0.2 mL) were dissolved in ethanol in a round-…
Number of citations: 2 onlinelibrary.wiley.com
R Mishra, S Mishra, SA Chaubey… - Handbook of Greener …, 2021 - books.google.com
… Three different ionic liquids were prepared namely 1-ethyl-4-methylpyridiniumbromide [1-E-4-MPyr] Br, 1-n-butyl-4-methyl-pyridinium bromide [1-nB-4Mpyr] Br and 1-n-octyl-…
Number of citations: 0 books.google.com
JN Wilson, AS Brown, WM Babinchak… - Organic & …, 2012 - pubs.rsc.org
… 6-Hydroxy-2-naphthaldehyde (1.7 g, 10 mmol), 1-ethyl-4-methylpyridinium bromide (2.4 g, 12 mmol) and 100 μL piperidine were combined in 15 mL of MeOH and heated to 50 C for 24 …
Number of citations: 21 pubs.rsc.org
FF Ma, ZB Cai, SL Li, YP Tian - Journal of Photochemistry and Photobiology …, 2018 - Elsevier
… The mixture of 1-ethyl-4-methylpyridinium bromide (3a) (0.61 g, 3 mmol), 4b (0.88 g, 3 mmol), piperidine (0.26 g, 3 mmol), and methanol (30 mL) was refluxed for 10 h. After the solvent …
Number of citations: 1 www.sciencedirect.com
PJ Das, J Das - Journal of Molecular Liquids, 2015 - Elsevier
… Three ILs namely 1-ethyl-4-methylpyridinium bromide ([1-E-4-M-Pyr]Br), 1-butyl-4-methylpyridinium bromide ([1-B-4-M-Pyr]Br) and 1-octyl-4-methyl pyridinium bromide ([1-O-4-M-Pyr]Br) …
Number of citations: 11 www.sciencedirect.com
LS Eoff - 1989 - search.proquest.com
This study is intended to ascertain information on specific molecular interactions resulting from the transfer of substituted pyridinium salts from solution to metal oxide surfaces. Emphasis …
Number of citations: 2 search.proquest.com

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